5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of pyridine-4-carbaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired tetrahydropyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine-N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N-(Pyridin-4-yl)pyridin-4-amine
- 5-(4-Pyridinyl)-1,2,4-triazole derivatives
Uniqueness
5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and materials science .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H12N4/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H3,10,12,13) |
InChI Key |
YIYADDBXNBJTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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